molecular formula C10H6FNO3 B2658428 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid CAS No. 1464829-28-4

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid

Cat. No.: B2658428
CAS No.: 1464829-28-4
M. Wt: 207.16
InChI Key: KFHVNXLMDXHFOH-UHFFFAOYSA-N
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Description

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a fluoroquinoline derivative characterized by a carboxylic acid group at position 4, a hydroxyl group at position 3, and a fluorine atom at position 7 on the quinoline scaffold. This structure is analogous to bioactive quinolones, which are known for antimicrobial activity due to their inhibition of bacterial DNA gyrase and topoisomerase IV .

Properties

IUPAC Name

7-fluoro-3-hydroxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-6-7(3-5)12-4-8(13)9(6)10(14)15/h1-4,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHVNXLMDXHFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464829-28-4
Record name 7-fluoro-3-hydroxyquinoline-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-fluoro-4-hydroxyquinoline with suitable carboxylating agents. The reaction conditions often involve the use of solvents like methanol and catalysts such as sulfuric acid, followed by heating under reflux for an extended period .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of hydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid and its derivatives have been synthesized and evaluated for their biological activities. The compound is part of a broader class of hydroxyquinoline derivatives, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated that modifications in the quinoline structure can enhance antibacterial activity, particularly against drug-resistant strains .

Antioxidant Properties

The antioxidant activity of this compound has been investigated, revealing its potential to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Pharmacological Applications

The pharmacological profile of this compound suggests several therapeutic applications.

Anticancer Potential

Quinoline derivatives have been explored for their anticancer properties. For example, brequinar sodium, a related compound, has been identified as an immunosuppressive agent with anticancer effects. Studies on this compound indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Given the compound's antioxidant capabilities, it has been proposed as a neuroprotective agent. Research suggests that it may mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of this compound derivatives.

StudyFindings
Massoud et al. (2013)Synthesized new hydroxyquinoline derivatives with enhanced antioxidant activity; demonstrated potential for further pharmacological development .
OECD Case Study (2018)Evaluated toxicity profiles indicating low toxicity levels in animal models; supports the safety of further clinical applications .
ResearchGate Study (2015)Investigated the synthesis of novel quinoline derivatives with promising antimicrobial properties; highlighted the importance of structural modifications .

Mechanism of Action

The mechanism of action of 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The compound can inhibit the activity of these enzymes, leading to the disruption of essential biological processes in bacteria. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions) Molecular Weight Biological Activity Reference
7-Fluoro-3-hydroxyquinoline-4-carboxylic acid 3-OH, 4-COOH, 7-F 237.19 (calc) Hypothesized antibacterial -
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid 4-OH, 6-OCH₃, 7-F, 3-COOH 237.186 Not reported
1-Ethyl-6-fluoro-7-(piperazinyl)-4-oxoquinoline-3-carboxylic acid 1-C₂H₅, 6-F, 7-piperazinyl, 4-oxo, 3-COOH 330.34 Broad-spectrum antibacterial
7-Chloro-6-fluoro-1-(2,4-difluorophenyl)-4-oxo-3-quinolinecarboxylic acid 7-Cl, 6-F, 1-(2,4-F₂Ph), 4-oxo, 3-COOH 380.74 Intermediate for temafloxacin
6-Fluoro-2-(2'-fluorobiphenyl)-3-methyl-4-quinolinecarboxylic acid 2-biphenyl, 3-CH₃, 6-F, 4-COOH 385.35 Antitumor activity (NSC 368390)
Key Observations:
  • Fluorine Position : Fluorine at position 7 (target compound) vs. 6 () impacts bacterial target affinity. For instance, 6-fluoro derivatives (e.g., NSC 368390) show potent antitumor and antibacterial effects .
  • Hydroxyl vs.
  • Substituent Complexity : Piperazinyl () or biphenyl groups () improve water solubility and bioavailability, whereas methoxy () increases lipophilicity .

Physicochemical Properties

  • Solubility : Carboxylic acid groups (e.g., 4-COOH in target compound) improve water solubility, critical for oral bioavailability .
  • Thermal Stability : Ethyl ester precursors () decompose at 256–257°C, whereas free acids (e.g., ) likely exhibit lower melting points due to hydrogen bonding .

Biological Activity

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.

  • Molecular Formula : C10H6FNO3
  • Molecular Weight : 207.16 g/mol
  • IUPAC Name : 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid

Antioxidant Activity

Research indicates that derivatives of hydroxyquinoline, including this compound, exhibit significant antioxidant properties. A study utilized the ABTS decolorization assay to evaluate the antioxidant activity of various synthesized quinoline derivatives. The results showed that certain compounds demonstrated potent antioxidant activity, which is crucial for combating oxidative stress-related diseases .

CompoundAntioxidant Activity (ABTS Assay)
This compoundModerate to High
8-HydroxyquinolineHigh
Other DerivativesMild to Moderate

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives has been extensively studied. In one investigation, compounds were evaluated against various bacterial strains, including Streptococcus pyogenes and Pseudomonas aeruginosa. Some derivatives showed promising results with high selectivity towards specific pathogens .

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinoline derivatives. For instance, a series of quinoline-4-carboxamide derivatives were screened for their ability to inhibit Plasmodium falciparum, the causative agent of malaria. One compound exhibited an EC50 value of 120 nM, indicating moderate potency against cancer cell lines .

CompoundCancer Cell LineEC50 (nM)Selectivity Index
Compound 1P. falciparum (3D7)120>100
Compound 2H460 (Lung cancer)<10High

Case Studies

  • Antioxidant Evaluation : A study synthesized a series of hydroxyquinoline derivatives and evaluated their antioxidant activities using various assays. The findings indicated that structural modifications significantly influenced their efficacy, with some compounds demonstrating superior antioxidant properties compared to established antioxidants .
  • Antimicrobial Screening : In another study, the synthesized quinoline derivatives were tested against multiple bacterial strains. Results showed that some compounds had significant antimicrobial activity, suggesting their potential as therapeutic agents in treating infections .
  • Anticancer Mechanism : A focused investigation into the mechanism of action revealed that certain quinoline derivatives can inhibit translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in cancer cells. This novel mechanism presents a promising avenue for developing new anticancer therapies .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation under controlled conditions. For example:

  • Heating at 120–150°C in polar aprotic solvents (e.g., DMSO) removes CO₂, yielding 7-fluoro-4-hydroxyquinoline .

  • Reaction efficiency depends on substituent electronic effects; the electron-withdrawing fluorine at C7 enhances decarboxylation rates compared to non-fluorinated analogs .

Conditions and Outcomes

SubstrateTemperature (°C)SolventProductYield (%)
FQCA 140DMSOFQ85–90

Esterification and Acyl Transfer

The carboxylic acid reacts with alcohols or acylating agents:

  • Methyl ester formation : Treatment with methanol and H₂SO₄ yields ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE) .

  • Acetylation : Heating with acetic anhydride/acetic acid acetylates the hydroxyl group at C4, producing 3-carboxy-4-acetoxy-7-fluoroquinoline .

Representative Esterification Data

ReagentCatalystTime (h)ProductYield (%)
CH₃OH + H₂SO₄H₂SO₄12FQCE78
(Ac)₂O + AcOHNone64-Acetoxy derivative85

Alkylation and Ether Formation

The hydroxyl group at C4 participates in nucleophilic substitutions:

  • Williamson ether synthesis : Reaction with ethyl bromoacetate in DMF using K₂CO₃ yields 4-(ethoxycarbonylmethoxy)-7-fluoroquinoline-3-carboxylic acid .

  • Aralkylation : Benzyl halides in basic conditions form aralkyl ethers, enhancing lipophilicity for pharmacological studies .

Alkylation Example

SubstrateAlkylating AgentBaseProductYield (%)
FQCAEthyl bromoacetateK₂CO₃Ethoxycarbonylmethyl ether72

Cyclization and Ring Modification

The quinoline core undergoes cyclization in the Gould–Jacobs reaction:

  • Heating with dipolarophiles (e.g., phenyl acetic acid) forms fused heterocycles .

  • Fluorine at C7 directs regioselectivity in cycloadditions due to its electron-withdrawing nature .

Metal Coordination and Chelation

The compound acts as a bidentate ligand via the hydroxyl and carboxylate groups:

  • Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), confirmed by UV-Vis and NMR spectroscopy .

  • Chelation modulates antioxidant activity, as observed in free-radical scavenging assays .

pH-Dependent Tautomerism

In aqueous solutions, tautomerism between the 4-hydroxyl and 4-oxo forms occurs:

  • Neutral pH : Predominantly exists as 4-hydroxyquinoline .

  • Basic pH : Deprotonates to form a carboxylate anion, enhancing solubility .

Biological Derivatization

Q & A

Q. What are the key synthetic routes for 7-fluoro-3-hydroxyquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of halogenated benzoic acid derivatives with ethyl 3-(N,N-dimethylamino)acrylate, followed by fluorination and hydroxylation steps. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a precursor) is synthesized via condensation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with cyclopropylamine and ethyl acrylate derivatives . Yield optimization requires precise control of temperature (70–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Hydrolysis under alkaline conditions (e.g., NaOH/EtOH) is critical for converting ester intermediates to the carboxylic acid form .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

Key techniques include:

  • Mass Spectrometry (MS): Confirms molecular weight (e.g., observed [M+H]⁺ peak at m/z 252.2 for the parent ion).
  • ¹H/¹³C NMR: Identifies substituent positions (e.g., fluorine-induced splitting patterns in aromatic protons, hydroxy group at δ 12–14 ppm).
  • IR Spectroscopy: Detects functional groups (e.g., broad O–H stretch at 3200–3400 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • Elemental Analysis: Validates purity (>98% C, H, N content) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is hygroscopic and prone to photodegradation. Storage recommendations:

  • Temperature: –20°C in airtight containers.
  • Light Protection: Amber glass vials to prevent UV-induced decomposition.
  • Moisture Control: Use desiccants (e.g., silica gel) in storage environments .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination and hydroxylation steps be addressed during synthesis?

Regioselectivity in fluorination is influenced by electronic effects of substituents. For example, electron-withdrawing groups (e.g., nitro at position 3) direct fluorination to position 6 via electrophilic aromatic substitution. Hydroxylation at position 4 is achieved using catalytic hydroxylamine derivatives under acidic conditions (pH 4–5). Computational modeling (DFT) aids in predicting reactive sites, while HPLC monitors intermediate purity .

Q. What methodologies are used to analyze impurities in this compound, and how are they mitigated?

Common impurities include decarboxylated byproducts and ethyl ester residuals. Analytical strategies:

  • HPLC-MS: Detects trace impurities (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate at m/z 285.1) with C18 columns and gradient elution (acetonitrile/0.1% formic acid).
  • Recrystallization: Ethanol/water mixtures (3:1 v/v) improve purity by removing hydrophobic byproducts.
  • Reaction Monitoring: In situ FTIR tracks decarboxylation during hydrolysis .

Q. How does structural modification at position 7 (e.g., aminoethyl or piperazinyl groups) impact antibacterial activity?

Derivatives with 7-(2-aminoethyl)amino or 7-piperazinyl substituents exhibit enhanced Gram-negative activity due to improved membrane penetration. For example:

  • MIC Values: Against E. coli (ATCC 25922), the 7-piperazinyl analog shows MIC = 0.5 µg/mL, compared to 2 µg/mL for the parent compound.
  • Synthesis: N-propargylation followed by click chemistry with azides introduces triazole moieties, which improve target (DNA gyrase) binding .

Q. What computational tools are employed to predict the compound’s reactivity and interactions with biological targets?

  • Molecular Docking (AutoDock Vina): Models binding to DNA gyrase (PDB: 1KZN), highlighting hydrogen bonds between the C-4 carbonyl and Ser83.
  • QSAR Models: Correlate substituent electronegativity (e.g., fluorine at C-6) with bactericidal potency (R² = 0.89 for S. aureus inhibition) .

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